Pyridoxal-d5 5-Phosphate

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution

Pyridoxal-d5 5-Phosphate is the definitive internal standard for quantifying vitamin B6 (PLP) in complex biological matrices. Unlike unlabeled PLP or d3 isotopologues, its +5 Da mass shift eliminates chromatographic co-elution and isotopic cross-talk, ensuring unmatched accuracy at low nanomolar concentrations. Essential for ANDA method validation and clinical LC-MS/MS assays.

Molecular Formula C8H5D5NO6P
Molecular Weight 252.17
CAS No. 1246818-16-5
Cat. No. B602527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal-d5 5-Phosphate
CAS1246818-16-5
Synonyms3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5;  Pyridoxal-d5 Phosphate;  Pyridoxal-d5 5-(Dihydrogen Phosphate);  2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5;  3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate;  Apolon B6-d5;  Biosechs-d5;  Codecarboxylase-d5;  Coenzyme B6-d5;  Hairoxal-d5;  Hexermin P-d5;  Hi-Pyridoxin-d5;  Hiadelon-d5;  NSC 82388-d5;  PLP-d5;  Phosphopyridoxal-d5;  Piodel-d5;  Pydoxal-d5;  Pyridoxal-d5 Monophosphate;  Vitazechs-d5
Molecular FormulaC8H5D5NO6P
Molecular Weight252.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Pyridoxal-d5 5-Phosphate (CAS 1246818-16-5): Stable Isotope-Labeled Vitamin B6 Cofactor for Quantitative Bioanalysis


Pyridoxal-d5 5-Phosphate (CAS 1246818-16-5) is a deuterium-labeled isotopologue of the biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP). The molecule features five deuterium substitutions—three on the 6-methyl group and two on the 5'-methylene adjacent to the phosphate ester—yielding a molecular formula of C8H5D5NO6P and a nominal mass increase of 5.032 Da relative to the unlabeled analyte (247.14 vs. 252.17) . The compound functions as a coenzyme for diverse PLP-dependent enzymes, including those involved in amino acid metabolism, neurotransmitter synthesis, and reverse transcriptase inhibition [1].

Pyridoxal-d5 5-Phosphate (CAS 1246818-16-5): Why Unlabeled PLP or Lower-Labeled Analogs Cannot Be Substituted


Generic substitution of Pyridoxal-d5 5-Phosphate with unlabeled PLP or alternative isotopologues (e.g., PLP-d3) is not analytically interchangeable. Unlabeled PLP exhibits chromatographic co-elution and isobaric mass transitions with endogenous analyte, rendering quantification impossible without isotopically distinct mass channels. PLP-d3 (+3.019 Da) may experience signal cross-contamination with the M+2 or M+3 natural abundance isotopomers of unlabeled PLP in complex biological matrices, particularly when large excesses of endogenous PLP are present [1]. Furthermore, differences in deuterium substitution pattern (positional labeling) can alter chromatographic retention and ionization efficiency due to differential hydrogen-deuterium exchange behavior, a phenomenon well-documented for deuterated analytes in reversed-phase LC-MS/MS [2].

Pyridoxal-d5 5-Phosphate (CAS 1246818-16-5): Quantifiable Differentiation Evidence vs. Analogs


Isotopic Enrichment: d5 vs. d3 Labeling Reduces Signal Cross-Contamination Risk

Pyridoxal-d5 5-Phosphate provides five deuterium substitutions (+5.032 Da), whereas the commercially prevalent alternative, PLP-d3, provides only three (+3.019 Da). The d5 isotopologue achieves superior mass separation from the natural abundance M+2 and M+3 isotopomers of unlabeled PLP (approximately 0.6% and 0.004% relative abundance at natural 13C occurrence), thereby minimizing signal cross-contamination during quantification of endogenous PLP in complex biological matrices [1].

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution

Method Validation: LC-ESI-MS/MS with PLP-d3 Internal Standard Demonstrates Quantitative Performance

A validated stable isotope dilution LC-ESI-MS/MS method employing a deuterated PLP internal standard (PLP-d3) demonstrated intra-day precision of 1.7–2.8% CV, inter-day precision of 3.0–4.1% CV, a lower limit of quantification (LLOQ) of 4 nmol/L, and a mean absolute matrix-effect of 99.3% (range 97–102%) in human whole blood [1]. Comparative method evaluation against a conventional HPLC method with derivatization yielded a correlation equation of LC-ESI-MS/MS = 1.11 × HPLC + 4.6 (r² = 0.94), with a significant proportional bias attributed to the improved specificity and accuracy of the isotope dilution MS/MS approach [1].

Bioanalytical Method Validation Vitamin B6 Quantification Clinical Chemistry

Isotopic Purity: Manufacturer-Specified d5 Enrichment Exceeds 92%

Technical datasheets for Pyridoxal-d5 5-Phosphate (CAS 1246818-16-5) specify an isotopic enrichment of >92% d5 (e.g., 92.77% d5 reported), ensuring that the predominant molecular ion in the isotope cluster corresponds to the fully labeled species . This specification is critical for internal standard applications where the presence of lower-mass isotopomers (d4, d3, etc.) can introduce systematic quantification bias by contributing to the signal intensity of the unlabeled analyte channel.

Reference Standards Quality Control Stable Isotope Labeling

Regulatory Alignment: ANDA Method Validation and Quality Control Applicability

Pyridoxal-d5 5-Phosphate is explicitly marketed and utilized for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of pyridoxine (vitamin B6) . This regulatory-facing positioning distinguishes the compound from generic research-use-only (RUO) stable isotope-labeled products that lack documented suitability for ANDA-related analytical workflows.

Pharmaceutical Analysis ANDA Reference Standards

Pyridoxal-d5 5-Phosphate (CAS 1246818-16-5): Optimal Application Scenarios Based on Differential Evidence


LC-MS/MS Quantification of Pyridoxal 5'-Phosphate (PLP) in Clinical Specimens for Vitamin B6 Status Assessment

When developing or validating a clinical LC-MS/MS assay for PLP quantification in whole blood, plasma, serum, or cerebrospinal fluid (CSF), Pyridoxal-d5 5-Phosphate serves as the optimal internal standard. The +5 Da mass shift provides robust mass separation from endogenous PLP isotopomers, minimizing cross-talk that can compromise accuracy at low nanomolar concentrations. Validated methodologies using deuterated PLP internal standards have demonstrated intra-day CV <3%, LLOQ of 4–5 nmol/L, and mean matrix effects of 99.3% in whole blood [1][2]. The d5 labeling is particularly advantageous when measuring PLP in lithium heparin plasma, where anticoagulant-induced degradation may reduce measured concentrations and high-sensitivity quantification is required [3].

ANDA and Pharmaceutical Quality Control: Pyridoxine (Vitamin B6) Formulation Analysis

For analytical method development and validation supporting ANDA submissions or commercial production of pyridoxine formulations, Pyridoxal-d5 5-Phosphate is a fit-for-purpose reference standard. Vendors explicitly document the compound's suitability for ANDA AMV and QC applications . The deuterated standard enables precise quantification of PLP content and impurity profiling in finished dosage forms using isotope dilution mass spectrometry, a technique that mitigates matrix effects from excipients and formulation components that would otherwise confound external standard calibration.

Mechanistic Studies of PLP-Dependent Enzymes Using Deuterium Tracer Methodology

In enzymology research investigating PLP-dependent transaminases, decarboxylases, or racemases, Pyridoxal-d5 5-Phosphate enables kinetic isotope effect (KIE) studies and metabolic flux analysis. The defined positional deuteration (three deuterium atoms on the 6-methyl group, two on the 5'-methylene) allows researchers to probe specific reaction steps where hydrogen transfer is rate-limiting . The isotopic purity (>92% d5) ensures that observed deuterium retention or exchange patterns are attributable to enzymatic processing rather than incomplete labeling artifacts.

Reverse Transcriptase Inhibition Studies in Antiviral and Neurological Disease Research

Pyridoxal phosphate acts as an inhibitor of reverse transcriptases and has been investigated for the treatment of tardive dyskinesia [4]. The deuterated isotopologue, Pyridoxal-d5 5-Phosphate, enables quantitative analysis of PLP pharmacokinetics, tissue distribution, and target engagement in preclinical models without the confounding effects of endogenous PLP background. The d5 label also facilitates metabolite identification and structural elucidation of PLP-derived reaction products in complex biological matrices [4].

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